molecular formula C21H36N2O3S B4788146 N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide

N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide

Cat. No.: B4788146
M. Wt: 396.6 g/mol
InChI Key: PYYJWHLBONABPT-UHFFFAOYSA-N
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Description

N’-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a sulfonyl group attached to a hexanehydrazide moiety, which is further substituted with a 2,4,6-tri(propan-2-yl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride, is prepared by reacting 2,4,6-tri(propan-2-yl)benzene with chlorosulfonic acid.

    Reaction with hexanehydrazide: The sulfonyl chloride is then reacted with hexanehydrazide in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of N’-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N’-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

N’-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl hydrazides and related compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The hydrazide moiety can also participate in hydrogen bonding and other interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N’-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide: Similar in structure but with variations in the substituents on the phenyl ring or the hydrazide moiety.

    Sulfonyl hydrazides: Compounds with a sulfonyl group attached to a hydrazide moiety, but with different alkyl or aryl substituents.

Uniqueness

N’-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,6-tri(propan-2-yl)phenyl group enhances its hydrophobicity and may influence its binding interactions with molecular targets.

Properties

IUPAC Name

N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O3S/c1-8-9-10-11-20(24)22-23-27(25,26)21-18(15(4)5)12-17(14(2)3)13-19(21)16(6)7/h12-16,23H,8-11H2,1-7H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYJWHLBONABPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNS(=O)(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide
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N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide
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N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide
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N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylhexanehydrazide
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